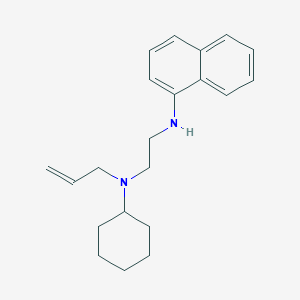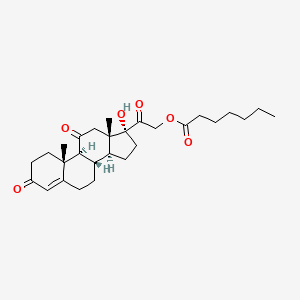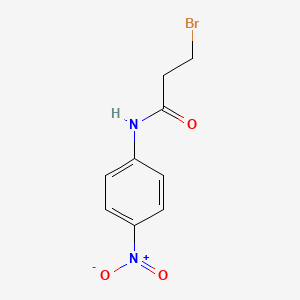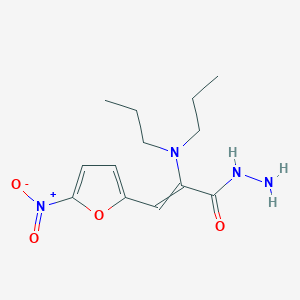
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide is a synthetic organic compound that features a nitrofuran moiety, a dipropylamino group, and a hydrazide functional group. Compounds containing nitrofuran are known for their antimicrobial properties and are often used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan followed by appropriate functional group transformations.
Introduction of the dipropylamino group: This step may involve the reaction of a suitable precursor with dipropylamine under controlled conditions.
Formation of the hydrazide: This can be done by reacting the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides may be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Possible applications in drug development for treating bacterial infections.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Wirkmechanismus
The mechanism of action of 2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide would likely involve interaction with microbial enzymes or DNA, leading to inhibition of microbial growth. The nitrofuran moiety is known to generate reactive oxygen species, which can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide is unique due to the presence of the dipropylamino group and the hydrazide functional group, which may confer distinct chemical and biological properties compared to other nitrofuran compounds.
Eigenschaften
CAS-Nummer |
33207-48-6 |
|---|---|
Molekularformel |
C13H20N4O4 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
2-(dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C13H20N4O4/c1-3-7-16(8-4-2)11(13(18)15-14)9-10-5-6-12(21-10)17(19)20/h5-6,9H,3-4,7-8,14H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
PWJDQGYCPYBAEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)
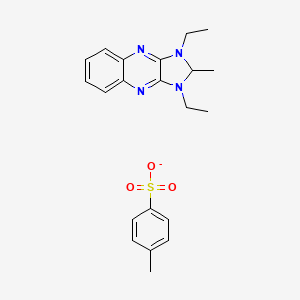
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)
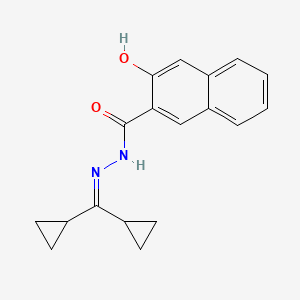
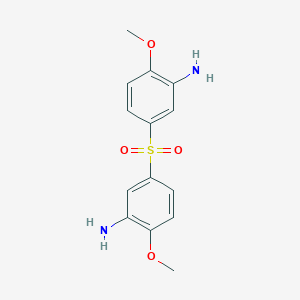
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
